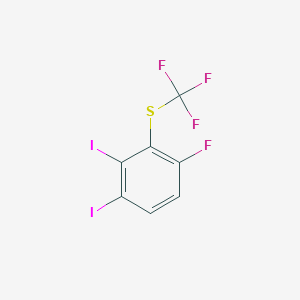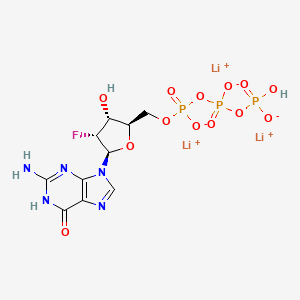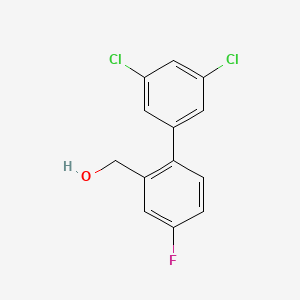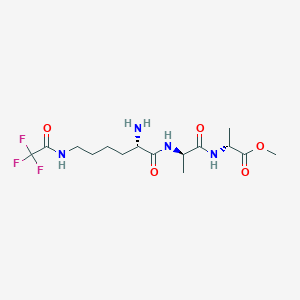
L-Lys(tfa)-D-ala-D-ala-ome
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lys(tfa)-D-ala-D-ala-ome is a synthetic compound that combines L-lysine, D-alanine, and trifluoroacetyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lys(tfa)-D-ala-D-ala-ome typically involves the use of amino acid N-carboxyanhydrides (NCAs). The process begins with the protection of the amino group of L-lysine using trifluoroacetic anhydride to form N6-trifluoroacetyl-L-lysine. This intermediate is then reacted with D-alanine N-carboxyanhydride under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for quality control .
Analyse Des Réactions Chimiques
Types of Reactions
L-Lys(tfa)-D-ala-D-ala-ome undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the trifluoroacetyl group.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized in different applications .
Applications De Recherche Scientifique
L-Lys(tfa)-D-ala-D-ala-ome has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing .
Mécanisme D'action
The mechanism of action of L-Lys(tfa)-D-ala-D-ala-ome involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and modulation of signal transduction processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N6-Trifluoroacetyl-L-lysine: Similar in structure but lacks the D-alanine moieties.
L-Lys(tfa)-NCA: Another derivative of L-lysine with trifluoroacetyl protection.
D-Lys(tfa)-NCA: The D-isomer of L-Lys(tfa)-NCA
Uniqueness
L-Lys(tfa)-D-ala-D-ala-ome is unique due to the presence of both L-lysine and D-alanine moieties, which confer distinct structural and functional properties.
Propriétés
Formule moléculaire |
C15H25F3N4O5 |
|---|---|
Poids moléculaire |
398.38 g/mol |
Nom IUPAC |
methyl (2R)-2-[[(2R)-2-[[(2S)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]amino]propanoyl]amino]propanoate |
InChI |
InChI=1S/C15H25F3N4O5/c1-8(11(23)22-9(2)13(25)27-3)21-12(24)10(19)6-4-5-7-20-14(26)15(16,17)18/h8-10H,4-7,19H2,1-3H3,(H,20,26)(H,21,24)(H,22,23)/t8-,9-,10+/m1/s1 |
Clé InChI |
MNACVTAXRQJECZ-BBBLOLIVSA-N |
SMILES isomérique |
C[C@H](C(=O)N[C@H](C)C(=O)OC)NC(=O)[C@H](CCCCNC(=O)C(F)(F)F)N |
SMILES canonique |
CC(C(=O)NC(C)C(=O)OC)NC(=O)C(CCCCNC(=O)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-Fluoro-3-[(4-methoxy-1-piperidinyl)carbonyl]benzyl}-1(2H)-phthalazinone](/img/structure/B14048053.png)
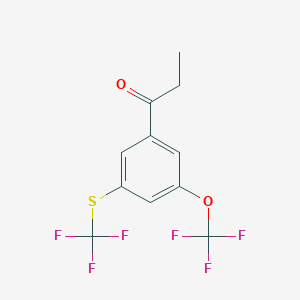
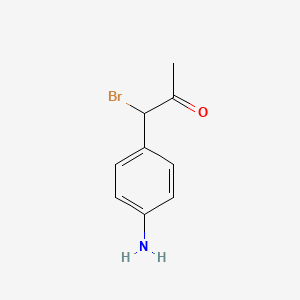
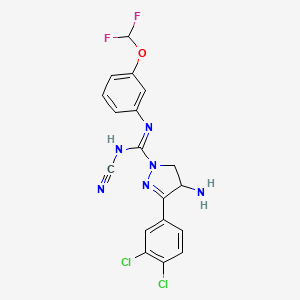
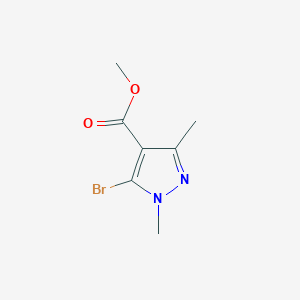
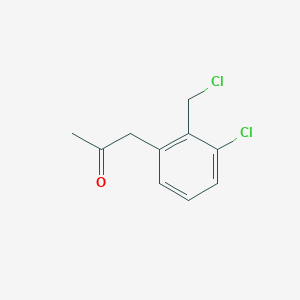
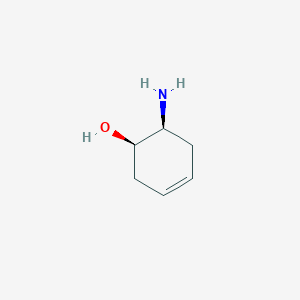
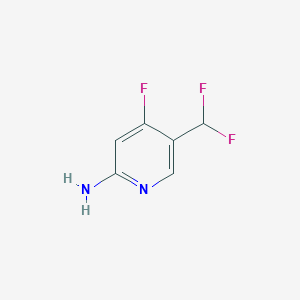
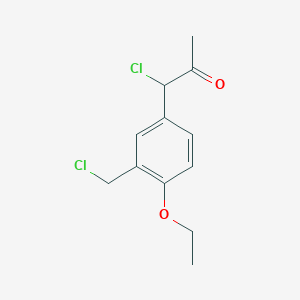
![2-[5-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-cyclohexylethan-1-ol](/img/structure/B14048122.png)
![Methyl 2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetate](/img/structure/B14048123.png)
